3,4,6-Tribromo-dibenzofuran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
617707-56-9 |
|---|---|
Molecular Formula |
C12H5Br3O |
Molecular Weight |
404.88 g/mol |
IUPAC Name |
3,4,6-tribromodibenzofuran |
InChI |
InChI=1S/C12H5Br3O/c13-8-5-4-7-6-2-1-3-9(14)11(6)16-12(7)10(8)15/h1-5H |
InChI Key |
HVBWHLFLULUOHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)OC3=C2C=CC(=C3Br)Br |
Origin of Product |
United States |
Synthesis and Formation Mechanisms of Brominated Dibenzofurans
Anthropogenic Formation Pathways of Brominated Dibenzofurans
The formation of PBDFs is closely linked to the life cycle of brominated organic chemicals, particularly those used as flame retardants in a wide array of consumer and industrial products.
Polybrominated dibenzofurans can be generated as unintended by-products during the manufacturing process of certain brominated flame retardants. For instance, commercial mixtures of polybrominated diphenyl ethers (PBDEs) have been found to contain PBDFs as impurities. These contaminants can then be introduced into various products during their application, such as in plastics for electronics, textiles, and furniture.
| Brominated Flame Retardant (BFR) | Role in PBDF Formation |
| Polybrominated diphenyl ethers (PBDEs) | Can contain PBDFs as manufacturing impurities. |
| Polybrominated biphenyls (PBBs) | Precursors for PBDF formation through oxidation. |
Data table compiled from sources.
The photochemical degradation of certain brominated organic compounds, particularly PBDEs, is a significant pathway for the formation of PBDFs in the environment. When products containing these flame retardants are exposed to ultraviolet (UV) radiation from sunlight, a series of chemical reactions can occur.
The primary mechanism involves the reductive debromination of PBDEs, followed by an intramolecular elimination of a hydrogen bromide (HBr) molecule, leading to the formation of a furan (B31954) ring and thus a PBDF molecule. researchgate.netpolyu.edu.hk The rate and extent of this transformation are influenced by several factors, including the number and position of bromine atoms on the PBDE molecule, the type of solvent or matrix the PBDE is in, and the presence of other substances like humic acids. polyu.edu.hkdiva-portal.org For example, the photodegradation of decabromodiphenyl ether (BDE-209) has been shown to produce a range of lower-brominated PBDEs and subsequently various PBDF congeners. diva-portal.org Studies have demonstrated that the half-life of BDE-209 under UV irradiation can be significantly shorter in solution compared to solid phases. polyu.edu.hkdiva-portal.org
Table 1: Photodegradation Half-Lives of BDE-209 under Different Conditions
| Condition | Half-life | Reference |
| In methanol/water solution (UV light) | 0.5 hours | diva-portal.org |
| In soil suspension (500W mercury lamp) | 9.08 hours | |
| In soil suspension (300W xenon lamp) | 69.04 hours |
This table presents data on the photochemical degradation rates of BDE-209, a common precursor to PBDFs.
The formation of PBDFs through this pathway is a concern as it can occur during the entire service life of products containing PBDEs, as well as after their disposal in the environment.
Laboratory studies involving the heating of BFRs under controlled conditions (thermolysis) have provided significant insights into the formation mechanisms of PBDFs. These experiments simulate the conditions that might occur during accidental fires or in industrial thermal processes.
When BFRs such as PBDEs and tetrabromobisphenol A (TBBPA) are subjected to elevated temperatures, they undergo decomposition, leading to the formation of PBDFs and their precursors. nih.gov For PBDEs, the thermolysis can result in the cleavage of the ether bond and subsequent cyclization to form PBDFs. nih.gov In the case of TBBPA, thermal degradation can produce brominated phenols, which are known precursors to PBDFs. The temperatures at which these transformations occur can range from 250°C to 500°C and higher. nih.gov
Table 2: Precursors and Temperature Ranges for PBDF Formation during Thermolysis
| Brominated Flame Retardant | Key Precursors Formed | Temperature Range (°C) |
| Polybrominated diphenyl ethers (PBDEs) | Brominated phenols, lower-brominated PBDEs | 250 - 500 |
| Tetrabromobisphenol A (TBBPA) | Brominated phenols, brominated bisphenol A species | 210 - 600 |
This table summarizes key findings from laboratory thermolysis studies of common BFRs.
High-temperature processes are a major source of PBDF emissions into the environment. These processes provide the necessary energy for the chemical reactions that transform brominated precursors into PBDFs.
Municipal solid waste incinerators (MSWIs) and other thermal waste disposal facilities are significant sources of PBDFs. cleartheair.org.hknih.gov Waste streams often contain a wide variety of plastics and other materials treated with BFRs. During the combustion process, these BFRs can be transformed into PBDFs and their chlorinated and brominated/chlorinated analogues (PCDD/Fs and PBCDD/Fs). mdpi.com
The formation of PBDFs in incinerators can occur through two main pathways: precursor-mediated formation and de novo synthesis. In the precursor pathway, brominated compounds like PBDEs and bromophenols are converted into PBDFs. The de novo synthesis involves the reaction of elemental carbon with bromine sources in the flue gas and on fly ash particles, typically in the post-combustion zone at temperatures between 200°C and 400°C.
The concentrations of PBDFs in the flue gas and fly ash from incinerators can vary widely depending on the composition of the waste, the design and operating conditions of the incinerator, and the efficiency of the air pollution control devices. nih.gov
Table 3: Emission Concentrations of Dioxin-like Compounds from Municipal Solid Waste Incinerators
| Location in Incinerator | Concentration Range (ng-TEQ/N m³) | Average Concentration (ng-TEQ/N m³) |
| Outlet of Waste Heat Boiler | 1.18 - 29.61 | 5.75 |
| Stack Emissions | 0.026 - 4.548 | 0.924 |
This table provides data on the concentrations of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), which are structurally and toxicologically similar to PBDFs, in municipal solid waste incinerators. TEQ stands for Toxic Equivalency. nih.gov
Thermal and Combustion-Related Processes Inducing Brominated Dibenzofuran (B1670420) Formation
Formation during Accidental and Experimental Fires
The thermal decomposition of materials containing brominated flame retardants (BFRs) during fires is a significant source of PBDFs. When products containing polybrominated diphenyl ethers (PBDEs) or polybrominated biphenyls (PBBs) are subjected to high temperatures, they can undergo chemical transformations that result in the formation of various PBDF congeners. nih.gov The oxidation of PBBs, for instance, has been identified as a pathway for the formation of these notorious compounds. nih.gov Studies involving the pyrolysis of materials treated with BFRs demonstrate that PBDFs are generated under such conditions.
Emissions from Fuel Combustion Processes
Incomplete combustion of fuels that contain halogenated compounds can lead to the emission of polyhalogenated dibenzofurans (PHDFs), including brominated variants. epa.gov The presence of bromine in the fuel mixture, even at trace levels, can result in the formation of PBDDs and PBDFs in the exhaust gases. epa.gov The specific congener profile, including the potential for 3,4,6-Tribromo-dibenzofuran formation, depends on the combustion conditions and the chemical composition of the fuel.
Generation in Automotive Exhaust and during Textile Processing
Automotive exhaust is a documented source of brominated dibenzofurans, particularly from vehicles using leaded gasoline. Historically, leaded fuels contained halogenated compounds, including bromine, as scavengers. These additives contributed to the formation and emission of PBDDs and PBDFs.
In the textile industry, BFRs have been widely used to meet fire safety standards for fabrics and furnishings. wikipedia.org During textile finishing processes, the high temperatures applied can lead to the formation of polyhalogenated dioxins and furans. Investigations into textile finishing have detected polybrominated dibenzo-p-dioxins/furans (PBDD/F) in chimney depositions, indicating that thermal treatment of BFR-containing textiles is a potential formation pathway. nih.gov While concentrations in the exhaust air may be low, depositions within the system can accumulate significant levels of PBDD/Fs. nih.gov
Thermal Stress Conditions in Industrial Production and Recycling Operations
Industrial processes involving high temperatures and BFR-treated materials are significant sources of PBDFs. The recycling of electronic waste (e-waste), which often contains high concentrations of PBDEs in plastic components and circuit boards, is a major concern. Thermal recycling processes, such as pyrolysis or smelting to recover precious metals, can create conditions ripe for PBDF formation.
Experimental studies on the oxidation of brominated flame retardants show that PBDFs are typically observed in a narrow temperature range of 700–850 °C. nih.gov This indicates that industrial operations reaching these temperatures in the presence of BFRs can unintentionally synthesize and release compounds like this compound.
Precursor-Governed Pathways to Brominated Dibenzofuran Formation
The formation of PBDFs is not a random process but is governed by the chemical structure of precursor compounds. Specific molecules, primarily used as flame retardants, serve as the direct building blocks for the dibenzofuran structure.
Polybrominated Diphenyl Ethers as Direct Precursors
Polybrominated diphenyl ethers (PBDEs) are a major class of BFRs and are well-established precursors to PBDFs. wikipedia.orgenvironment-agency.gov.uk The structural similarity between a PBDE molecule and a PBDF molecule—both containing two phenyl rings—facilitates this transformation. The primary mechanism involves the cleavage of a carbon-bromine bond at an ortho-position (a carbon atom adjacent to the ether linkage) on one of the phenyl rings. nih.gov This bond dissociation, often initiated by heat or UV light (photolysis), generates an aryl radical. nih.gov This highly reactive intermediate can then undergo an intramolecular cyclization, where the radical attacks the other phenyl ring, forming the central furan ring and creating a PBDF molecule. nih.gov
This cyclization pathway competes with another reaction: hydrogen abstraction. nih.gov If the aryl radical abstracts a hydrogen atom from a donor molecule in its environment, it will result in a debrominated PBDE rather than a PBDF. nih.gov The balance between these competing reactions determines the yield of PBDFs. High temperatures facilitate the loss of an ortho bromine atom from PBDEs, which is followed by the cyclization step to generate PBDFs. nih.gov
| Precursor PBDE | Formation Condition | Resulting Product | Mechanism | Reference |
|---|---|---|---|---|
| 2,4,4'-tribromodiphenyl ether (BDE-28) | Photolysis | Dibromodibenzofurans | Ortho C-Br bond dissociation followed by intramolecular cyclization. | nih.gov |
| Generic PBDEs | High Temperature (700-850 °C) | PBDFs | Loss of ortho Br atom followed by cyclization. | nih.gov |
Brominated Phenols, Including 2,4,6-Tribromophenol (B41969), as Key Precursors
Brominated phenols are another critical class of precursors for the formation of brominated dibenzofurans. 2,4,6-Tribromophenol (2,4,6-TBP) is a widely used chemical intermediate and flame retardant itself, making it a relevant precursor in various environments. nih.gov
The thermal degradation of materials containing 2,4,6-TBP and other brominated phenols can lead to the formation of PBDFs. The mechanism is believed to involve the coupling of bromophenol molecules or their derived radicals. For example, the oxidation of a mixture of 2-bromophenol (B46759) and 2-chlorophenol at high temperatures has been shown to yield various halogenated dibenzofurans, including 4,6-dibromodibenzofuran. nih.gov The process involves the formation of phenoxy radicals, which can then combine to form the dibenzofuran structure. The ortho-bromophenoxy radical, in particular, has been identified as a key intermediate in the formation of PBDFs from the oxidation of brominated flame retardants. researchgate.net
| Precursor Phenol | Condition | Intermediate | Product | Reference |
|---|---|---|---|---|
| 2,4,6-Tribromophenol | Oxidative Coupling | Bromophenoxy Radicals | Polybrominated Dibenzo-p-dioxins/furans | nih.gov |
| 2-Bromophenol | High-Temperature Oxidation (300-1000 °C) | Phenoxy Radicals | 4,6-Dibromodibenzofuran | nih.gov |
Roles of Halogenated Benzenes and Other Aromatic Precursors
The formation of polybrominated dibenzofurans (PBDFs) is significantly influenced by the presence of specific precursor compounds, particularly halogenated aromatics. Brominated flame retardants (BFRs), such as polybrominated diphenyl ethers (PBDEs) and polybrominated biphenyls (PBBs), are major precursors. researchgate.netmurdoch.edu.au During thermal stress events like fires or incineration, these BFRs can undergo chemical transformations to form PBDFs. inchem.org
Similarly, the oxidation of PBBs has been identified as a pathway for the formation of PBDFs. murdoch.edu.au Other aromatic precursors, such as 2-bromophenol, can also lead to the formation of brominated dibenzofurans through high-temperature oxidation processes. nih.gov
| Precursor Type | Example Compounds | Formation Conditions | Resulting Products |
| Brominated Flame Retardants | Polybrominated Diphenyl Ethers (PBDEs), Polybrominated Biphenyls (PBBs) | Thermolysis, Incineration, Fires | Polybrominated Dibenzofurans (PBDFs) |
| Halogenated Phenols | 2-Bromophenol, 2,4,6-Tribromophenol | High-Temperature Oxidation, Enzymatic Coupling | Brominated Dibenzofurans, Brominated Dibenzo-p-dioxins |
De Novo Synthesis Mechanisms
De novo synthesis is a crucial pathway for the formation of brominated dibenzofurans from basic organic materials and a bromine source, particularly during combustion processes. inchem.orgacs.org This mechanism involves the formation of the dibenzofuran structure from scratch on a carbonaceous matrix, such as soot or activated carbon, in the presence of a bromine donor.
Laboratory experiments have demonstrated that heating a mixture of activated carbon and cupric bromide (CuBr₂) in an oxidizing atmosphere leads to the formation of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs). nih.govua.es The presence of CuBr₂ acts as a catalyst and accelerates the degradation of the carbon structure in the presence of oxygen. acs.orgnih.gov
The yield and degree of bromination in de novo synthesis are highly dependent on temperature. Studies have shown PBDD/F formation at temperatures between 300°C and 500°C, with a maximum yield often observed around 300°C. nih.govua.essemanticscholar.org However, a higher degree of bromination is typically observed as the temperature increases. acs.orgnih.gov This pathway is considered a significant source of halogenated dioxins and furans in processes involving bromine. nih.gov
| Parameter | Condition | Effect on De Novo Synthesis | Reference |
| Temperature | 300°C - 500°C | Formation of PBDD/Fs occurs. | nih.govua.es |
| 300°C | Maximum yield of total PBDD/Fs observed. | nih.govsemanticscholar.org | |
| Increasing Temperature | Higher degree of bromination is favored. | acs.orgnih.gov | |
| Catalyst | Cupric Bromide (CuBr₂) | Accelerates degradation of the carbonaceous structure. | acs.orgnih.gov |
| Matrix | Activated Carbon | Provides the carbon source for furan ring formation. | acs.orgua.es |
Formation of Mixed Halogenated Dibenzofurans (Brominated/Chlorinated)
When both bromine and chlorine sources are present during thermal processes, mixed halogenated dibenzofurans (PXDFs), containing both bromine and chlorine atoms, can be formed. researchgate.net These compounds, also referred to as brominated/chlorinated dibenzofurans (BCDFs), have been detected in the emissions from incineration processes. epa.gov
The formation mechanisms involve reactions between brominated and chlorinated precursors. For example, the high-temperature gas-phase oxidation of a mixture of 2-bromophenol and 2-chlorophenol has been shown to produce compounds such as 4-bromo-6-chlorodibenzofuran. nih.gov The condensation of 2-bromophenoxy and 2-chlorophenoxy radicals is a key mechanistic step. nih.gov Diketo adducts formed from these radicals can initiate the formation of mixed halogenated dibenzofurans through subsequent rearrangement and interconversion reactions. nih.gov The presence of bromine can also facilitate the chlorination of organic compounds through a Br/Cl-exchange mechanism. researchgate.net
Biogenic and Natural Formation Pathways of Brominated Dibenzofurans
Contrary to the long-held belief that halogenated dibenzofurans are solely of anthropogenic origin, there is growing evidence for their natural production, particularly in marine environments. acs.orgee-net.ne.jp
Enzymatic and Light-Induced Coupling of Environmental Precursors
Natural formation pathways for polybrominated dibenzo-p-dioxins (PBDDs) and, by extension, PBDFs have been proposed, involving both enzymatic and photochemical processes.
One significant pathway is the enzyme-mediated coupling of naturally occurring brominated phenols. ee-net.ne.jp Bromoperoxidase enzymes, which are present in various marine organisms, can catalyze the dimerization of precursors like 2,4,6-tribromophenol to yield several PBDD congeners. diva-portal.org This enzymatic process is more efficient at lower temperatures. diva-portal.org
A second proposed natural pathway is the photochemically induced cyclization of hydroxylated polybrominated diphenyl ethers (OH-PBDEs). diva-portal.org Under natural light conditions, these precursor compounds, which are also found in marine environments, can undergo ring closure to form PBDDs. diva-portal.org This process has been shown to produce congener profiles similar to those found in biota from the Baltic Proper. diva-portal.org
Natural Occurrence and Production in Marine and Terrestrial Biota
Polybrominated dibenzo-p-dioxins and dibenzofurans have been detected in various marine organisms, including fish, mussels, and algae. acs.orgdiva-portal.org The spatial distribution of PBDDs in the marine environment is notably different from their chlorinated counterparts (PCDDs), suggesting a distinct, non-anthropogenic source. ee-net.ne.jp PBDDs are often non-detectable in freshwater samples but show increasing concentrations in marine environments, a trend opposite to that of PCDDs which often originate from land-based industrial activities. acs.orgee-net.ne.jp
The congener profiles of PBDDs found in marine biota, such as mussels, are similar to those produced in laboratory experiments simulating natural formation pathways. diva-portal.org Furthermore, potential precursors for these naturally produced dioxins, such as specific hydroxylated PBDEs, have been identified in mussels and brown algae. nih.gov The levels of these natural dioxins can be significantly higher in organisms like mussels compared to the surrounding algae, indicating bioaccumulation. nih.gov This continuous natural production and bioaccumulation contribute to the levels of brominated dibenzofurans and dioxins found in marine food webs. diva-portal.orgresearchgate.net
Environmental Transport, Distribution, and Transformation of Brominated Dibenzofurans
Inter-Media Transport and Distribution Dynamics of Brominated Dibenzofurans
The movement and partitioning of brominated dibenzofurans, including the specific congener 3,4,6-Tribromo-dibenzofuran, are governed by their physicochemical properties. These compounds are known to be distributed across different environmental compartments, a process influenced by factors such as their volatility, solubility, and affinity for organic matter.
Atmospheric Transport, Partitioning between Particulate and Vapour Phases
Once released into the atmosphere, brominated dibenzofurans are transported in both the vapor phase and adsorbed to particulate matter. The distribution between these two phases is largely dependent on the degree of bromination. Lower brominated congeners, which are more volatile, are more likely to be found in the gaseous phase. Conversely, higher brominated compounds tend to associate with airborne particles. who.int
For instance, studies of traffic-related air samples have shown that dibenzofurans with one or two bromine atoms are predominantly detected in the gaseous phase. who.int In contrast, research on the combustion products of polyurethane foam containing polybrominated diphenyl ethers (PBDEs) revealed that tetra- and penta-brominated dibenzofurans primarily partition to the particulate phase, with the ratio of particulate phase concentration to the total concentration being between 0.95 and 0.99. who.int Monitoring of ambient urban air has indicated that a significant portion of tetra- through hexa-brominated dibenzofurans are associated with particulate matter. who.int
Distribution in Aquatic Systems: Water Column and Sediments
In aquatic environments, the distribution of brominated dibenzofurans is heavily influenced by their low water solubility and high affinity for organic carbon. Consequently, these compounds tend to adsorb to suspended particles and accumulate in sediments.
Research on the adsorption of halogenated organic compounds has provided insights into the behavior of tribrominated dibenzofurans (triBDFs). The adsorption coefficient (log Kd), which indicates the tendency of a chemical to attach to sediment, has been determined for this group of compounds.
| Compound Group | Log Kd (Sediment/Water) |
| Tribromodibenzofurans (triBDFs) | 4.51 |
| Tetrabromodibenzofurans (tetraBDFs) | 4.62 |
| Pentabromodibenzofurans (pentaBDFs) | 4.79 |
| (Source: Watanabe, 1988, as cited in WHO, 1998) who.int |
This table demonstrates that as the degree of bromination increases, the tendency for these compounds to adsorb to sediment also increases. For this compound, as a triBDF, the log Kd value of 4.51 suggests a strong partitioning from the water column to the sediment.
Terrestrial System Distribution: Soil, Sewage Sludge, and Biocompost
Transfer and Distribution within Biota
The lipophilic nature of brominated dibenzofurans facilitates their accumulation in the fatty tissues of organisms. This process, known as bioaccumulation, can lead to the transfer and magnification of these compounds through food webs. While specific bioaccumulation factors for this compound are not available, the general behavior of similar compounds suggests a potential for uptake by aquatic and terrestrial organisms. The extent of bioaccumulation is influenced by factors such as the species, its trophic level, and the concentration of the compound in the surrounding environment.
Environmental Transformation Processes Affecting Brominated Dibenzofurans
Once in the environment, brominated dibenzofurans can undergo various transformation processes that can alter their structure and potential toxicity.
Photochemical Degradation Pathways in Various Environmental Compartments
Photochemical degradation, or photolysis, is a significant transformation process for brominated dibenzofurans in the environment, particularly in the atmosphere and surface waters where they are exposed to sunlight. This process involves the absorption of light energy, which can lead to the breaking of chemical bonds.
For brominated dibenzofurans, a primary photochemical degradation pathway is reductive debromination, where bromine atoms are sequentially removed from the molecule. This process can lead to the formation of less brominated dibenzofurans. The rate and extent of photolysis are dependent on various factors, including the intensity of solar radiation, the presence of photosensitizing substances in the environment (such as humic acids), and the specific environmental medium. While the general pathway of photochemical degradation for this class of compounds is understood, specific reaction kinetics and the formation of intermediate products for this compound require further investigation.
Microbial Degradation Pathways: Aerobic and Anaerobic Processes
The microbial degradation of brominated dibenzofurans is a critical factor determining their persistence in the environment. rutgers.edu The process is largely dependent on the presence or absence of oxygen, leading to distinct aerobic and anaerobic pathways.
Under aerobic conditions , microorganisms can utilize several mechanisms to break down brominated aromatic compounds. These pathways often involve the cleavage of the aromatic ring, debromination, and hydroxylation. researchgate.net For related compounds like polybrominated diphenyl ethers (PBDEs), bacteria such as Stenotrophomonas sp. have demonstrated the ability to degrade highly brominated congeners. researchgate.net The degradation of dibenzofuran (B1670420) itself, the parent compound of PBDFs, has been shown to proceed via lateral dioxygenation by bacteria like Ralstonia sp., leading to ring fission and the formation of intermediates like salicylic (B10762653) acid. nih.gov It is suggested that less chlorinated or brominated congeners are more susceptible to aerobic degradation. rutgers.edu
In contrast, anaerobic degradation is primarily characterized by reductive debromination. researchgate.net This process involves the sequential removal of bromine atoms from the dibenzofuran structure. Microbial communities in anoxic environments, such as aquatic sediments and sewage sludge, are capable of this transformation. rutgers.eduvscht.cz Studies on highly brominated compounds like decabromodiphenyl ether (BDE-209) have shown that microflora from sewage sludge can mediate its debromination to nona- and octa-brominated congeners under anaerobic conditions. env-health.org Generally, the degradation rate under both aerobic and anaerobic conditions is inversely related to the degree of bromination, with higher brominated compounds degrading more slowly. researchgate.net
Debromination Mechanisms and Product Formation
Debromination is a key transformation process for this compound and other PBDFs, reducing their halogen content and altering their chemical properties. This process can occur through microbial action or photochemical degradation. semanticscholar.org
The primary mechanism for the breakdown of higher brominated PBDFs is the sequential removal of bromine atoms, which results in the formation of less brominated dibenzofuran congeners. env-health.org For instance, the pyrolysis of 2,4,6-tribromophenol (B41969) can lead to the formation of various tetrabromodibenzofurans (TeBDFs), such as 1,3,6,8-TeBDF and 2,4,6,8-TeBDF. researchgate.net Further thermal reactions can cause the debromination of these major products into less substituted congeners. researchgate.net
Studies on related compounds have identified specific degradation products. The photolytic degradation of decabromodiphenyl ether (DecaBDE) is known to produce hepta-, octa-, and nona-brominated congeners. env-health.org In addition to debromination, metabolism in organisms can lead to the formation of hydroxylated products. nih.gov For example, several PBDF congeners were found to be metabolized into monohydroxylated products in the liver of mice. nih.gov The major decomposition products of some PBDFs under light exposure were identified as debrominated compounds containing one to three bromine atoms. semanticscholar.org
Table 1: Examples of PBDF Transformation Products
| Precursor Compound | Transformation Process | Resulting Products |
|---|---|---|
| Decabromodiphenyl Ether (DecaBDE) | Photolytic Debromination | Hepta-, Octa-, and Nona-BDE congeners env-health.org |
| 2,4,6-Tribromophenol | Pyrolysis | 1,3,6,8-TeBDF, 2,4,6,8-TeBDF researchgate.net |
| Various PBDFs | Hepatic Metabolism (Mice) | Monohydroxylated products nih.gov |
| Penta-, Hexa-, Octa-BDFs | Photochemical Degradation | Debrominated compounds with 1-3 bromine atoms semanticscholar.org |
Bioaccumulation and Biomagnification within Ecosystems
The lipophilic (fat-soluble) and persistent nature of brominated dibenzofurans facilitates their accumulation in the fatty tissues of organisms, a process known as bioaccumulation. ontosight.ai As these compounds are transferred up the food chain, their concentration can increase at successively higher trophic levels, a phenomenon called biomagnification. researchgate.net
PBDFs have been detected in various environmental compartments, including soil, sediments, and biota. ontosight.ai Their presence has been confirmed in high-trophic-level species such as seals and whales, which underscores their potential for bioaccumulation. env-health.org The degree of bioaccumulation is influenced by the number and position of bromine atoms on the dibenzofuran structure. nih.gov
Studies on mice with different PBDF congeners showed that the hepatic uptake ratios decreased as the number of bromine substitutions increased. nih.gov For example, the uptake of a pentabrominated dibenzofuran was lower than that of tribrominated or tetrabrominated congeners. nih.gov However, the elimination half-lives can be significantly long, suggesting that these compounds are biologically persistent. nih.gov The elimination half-life of a pentabrominated congener (13 days) was longer than that of tetrabrominated (8.8 days) or tribrominated-chloro (5.6 days) congeners in mice. nih.gov This persistence contributes to their risk, as toxic effects are linked to how long the compound remains in the body. nih.gov
The potential for biomagnification has also been observed in terrestrial food chains for related brominated compounds, where higher brominated congeners showed greater biomagnification potential in some predatory bird food chains. researchgate.net
Table 2: Bioaccumulation and Toxicokinetic Data for Select Dibenzofurans in Mice
| Compound | Hepatic Uptake Ratio (% of dose) | Elimination Half-Time (days) |
|---|---|---|
| 1,2,3,7,8-Pentabromo-dibenzofuran (PeBDF) | 29% | 13 |
| 2,3,7,8-Tetrabromo-dibenzofuran (TeBDF) | 33% | 8.8 |
| 2,3,7-Tribromo-8-chloro-dibenzofuran (TrBCDF) | 42% | 5.6 |
| 2,3,8-Tribromo-dibenzofuran (TrBDF) | <0.01% (at 1 day) | Rapid (two-phase) |
Source: Adapted from a study on C57BL/6J mice. nih.gov
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| Brominated Dibenzofurans | BDFs |
| Decabromodiphenyl ether | DecaBDE, BDE-209 |
| Dibenzofuran | - |
| Heptabromodibenzofuran | Hepta-BDF |
| Monohydroxylated products | - |
| Nona-brominated congeners | Nona-BDEs |
| Octa-brominated congeners | Octa-BDEs |
| Octabromodibenzofuran | Octa-BDF |
| Polybrominated Dibenzofurans | PBDFs |
| Polybrominated Diphenyl Ethers | PBDEs |
| Salicylic acid | - |
| Tetrabromodibenzofurans | TeBDFs |
| 1,2,3,7,8-Pentabromo-dibenzofuran | PeBDF |
| 1,3,6,8-Tetrabromodibenzofuran | 1,3,6,8-TeBDF |
| 2,3,7,8-Tetrabromo-dibenzofuran | TeBDF |
| 2,3,7-Tribromo-8-chloro-dibenzofuran | TrBCDF |
| 2,3,8-Tribromo-dibenzofuran | TrBDF |
| 2,4,6,8-Tetrabromodibenzofuran | 2,4,6,8-TeBDF |
Chromatographic Separation Techniques for Brominated Dibenzofuran Congeners
The separation of the 135 possible PBDF congeners is a significant analytical challenge. nih.gov High-resolution gas chromatography (HRGC) is the primary technique used for this purpose. researchgate.net
The choice of GC column and operating conditions is critical.
Column Type: A relatively non-polar capillary column, such as a DB-5 or equivalent (5% phenyl-methylpolysiloxane), is commonly used. epa.gov
Column Dimensions: The analysis of brominated compounds presents a challenge due to their thermal lability; higher brominated congeners can degrade at high temperatures in the GC system. researchgate.netpops.int To mitigate this, shorter columns (e.g., 10-18 m) with a thin film coating (e.g., 0.10-0.1 µm) are often preferred over the longer columns (e.g., 30-60 m) used for chlorinated dioxins. researchgate.net This allows for elution at lower temperatures, minimizing thermal degradation and improving sensitivity for higher molecular weight compounds. researchgate.net
While GC is dominant, liquid chromatography (LC) techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC), have also been used, particularly for fractionating complex PBDF mixtures prior to GC/MS analysis. nih.gov
| Parameter | Typical Specification | Rationale | Reference |
|---|---|---|---|
| Technique | High-Resolution Gas Chromatography (HRGC) | Provides necessary separation for complex congener mixtures. | researchgate.net |
| Column Phase | DB-5 (or equivalent) | Standard non-polar phase for separating halogenated aromatics. | epa.gov |
| Column Length | 10-18 m | Minimizes thermal degradation of brominated compounds. | researchgate.net |
| Film Thickness | 0.10 - 0.1 µm | Decreases elution temperature and analysis time. | researchgate.net |
Detection, Quantification, and Confirmation Technologies
The definitive identification and quantification of this compound and other PBDFs at trace levels requires highly sensitive and selective detection methods.
Mass spectrometry, particularly when coupled with high-resolution gas chromatography (HRGC-HRMS), is the gold standard for the analysis of PBDFs. researchgate.netnih.gov
High-Resolution Mass Spectrometry (HRMS): This technique is essential for achieving the required selectivity and sensitivity to detect PBDFs in complex environmental and industrial samples. researchgate.netepa.gov HRMS instruments can distinguish the exact mass of target analytes from that of interfering ions with the same nominal mass, which is crucial for unambiguous identification. nih.gov Analysis is typically performed in the selected ion monitoring (SIM) mode, where the instrument focuses only on the characteristic ions of the target PBDF congeners. epa.gov
Ionization: Electron impact (EI) is a common ionization method. However, negative chemical ionization (NCI) can offer high selectivity and sensitivity for compounds with two or more bromine substituents by monitoring the characteristic bromide anions (m/z 79 and 81). osti.gov
Quantification: The most accurate quantification is achieved using the isotope dilution method. This involves spiking the sample with a known amount of a ¹³C-labeled internal standard (e.g., ¹³C-labeled dibenzofurans) before extraction. nih.gov The ratio of the response of the native compound to its labeled analog is used for quantification, which effectively corrects for any analyte loss during the sample preparation and analysis steps.
Confirmation: Identification is confirmed by ensuring that the retention time of a peak matches that of an authentic standard and that the ratio of two selected ions in the molecular cluster is within a specified tolerance of the theoretical isotopic abundance ratio. nih.gov
While HRMS is the confirmatory method, other techniques like tandem mass spectrometry (GC-MS/MS) are also used and can provide high selectivity and sensitivity. eurl-pops.euontosight.ai
Application of X-ray Based Techniques for Elemental Analysis
X-ray based techniques offer a non-destructive approach for the elemental analysis of samples, providing valuable information on the presence of bromine, a key component of brominated dibenzofurans.
X-ray Fluorescence (XRF) spectrometry is a widely used technique for the analysis of major and trace elements in various samples, including environmental and consumer products. tandfonline.comdiva-portal.org This method can be used for the elemental identification of materials like plastics, ceramics, glasses, and liquids. orslabs.com High Definition X-ray Fluorescence (HD XRF) provides greater sensitivity than standard XRF, with detection limits in the low parts-per-million (ppm) or even sub-ppm range for many elements of interest. ecocenter.org
In the context of brominated compounds, XRF is instrumental in determining the total bromine content. researchgate.net This technique has been successfully used to infer the presence of halogenated flame retardants by detecting bromine at levels greater than 400 ppm, depending on the sample matrix. ecocenter.org For instance, XRF has been used to screen for brominated compounds in polyurethane foam and textile samples from end-of-life vehicles. diva-portal.org The method's ability to measure bromine concentration in soil samples with minimal preparation makes it a valuable tool for environmental monitoring. researchgate.net
Different XRF methodologies, such as total reflection X-ray fluorescence spectrometry (TXRF) and energy-dispersive X-ray fluorescence (EDXRF), have been evaluated for bromine determination. TXRF has shown a limit of detection for bromine of 3.7 mg kg-1 in soil. researchgate.net Polarizing EDXRF has also been established for the non-destructive analysis of total bromine and iodine in soil, with a lower limit of detection for bromine at 0.14 mg kg⁻¹. tandfonline.com Wavelength dispersive X-ray fluorescence spectrometers have been used to determine low contents of bromine in pharmaceutical substances, achieving detection limits of 3 ppm in a light matrix. nih.gov
While XRF is a powerful tool for elemental screening, it does not provide information on the specific molecular structure of the brominated compounds present. Therefore, it is often used as a preliminary screening technique to identify samples that warrant further, more detailed analysis by other methods.
Table 1: Comparison of X-ray Fluorescence Techniques for Bromine Detection
| Technique | Limit of Detection (LOD) for Bromine | Sample Matrix | Reference |
| Total Reflection X-ray Fluorescence (TXRF) | 3.7 mg kg⁻¹ | Soil | researchgate.net |
| Polarizing Energy-Dispersive X-ray Fluorescence (EDXRF) | 0.14 mg kg⁻¹ | Soil | tandfonline.com |
| Wavelength Dispersive X-ray Fluorescence | 3 ppm | Pharmaceutical Substances | nih.gov |
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Bromine Detection
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique capable of detecting metals and several non-metals at trace and ultra-trace levels. For the analysis of brominated compounds, ICP-MS is a powerful tool for the determination of total bromine content.
The analysis of bromine by ICP-MS can be challenging due to its high ionization potential (11.8 eV), which results in a low degree of ionization in the plasma, and the presence of polyatomic interferences on its two stable isotopes, ⁷⁹Br and ⁸¹Br. thermofisher.comscispace.com Despite these challenges, methods have been developed to optimize bromine detection. For instance, coupling a flow-injection system to an ICP-MS has been used to detect traces of bromine in polymers, achieving a detection limit of 4.2 mg kg⁻¹. nih.gov
Sample preparation is a critical step for ICP-MS analysis of solid samples. Microwave-assisted digestion is often required to transfer the bromine from the sample matrix into a solution that can be introduced into the ICP-MS. researchgate.net
For the speciation of bromine compounds, such as differentiating between toxic bromate (B103136) and non-toxic bromide in drinking water, ion chromatography (IC) is often coupled with ICP-MS (IC-ICP-MS). thermofisher.com This combination allows for the separation of different bromine species before their detection by the mass spectrometer. The US Environmental Protection Agency (EPA) Method 321.8 utilizes IC-ICP-MS for the determination of bromate in drinking water. thermofisher.com
Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS) is a solid sampling technique that can be used for the total elemental quantification of bromine in consumer goods and waste, serving as a metric for brominated flame retardant content. bham.ac.uk
Table 2: ICP-MS Methods for Bromine Determination
| Method | Limit of Detection (LOD) | Application | Reference |
| Flow-Injection ICP-MS | 4.2 mg kg⁻¹ | Polymers | nih.gov |
| Photochemical Vapor Generation ICP-oa-ToF-MS | 0.14 ng/mL | Aqueous Solutions | scispace.com |
Quality Assurance and Quality Control in Brominated Dibenzofuran Analysis
Robust quality assurance (QA) and quality control (QC) measures are essential for obtaining reliable and accurate data in the analysis of brominated dibenzofurans. epa.gov These measures are incorporated throughout the entire analytical process, from sampling to data evaluation. epa.gov
Key QA/QC components in the analysis of brominated dibenzofurans include:
Use of Labeled Standards: Isotopically labeled internal standards are crucial for the accurate quantification of PBDD/Fs. researchgate.net These standards are added to the sample at the beginning of the analytical procedure to correct for losses during extraction and cleanup, as well as for variations in instrumental response.
Surrogate Spikes: Surrogate compounds, which are chemically similar to the analytes of interest but not expected to be present in the sample, are also added to monitor the performance of the analytical method for each sample. epa.gov
Method Blanks: Field and laboratory blanks are regularly analyzed to check for contamination during sampling, extraction, and analysis. aaqr.org
Certified Reference Materials (CRMs): The analysis of CRMs with known concentrations of brominated compounds helps to validate the accuracy of the analytical method.
Recovery Studies: The recovery of spiked blanks and pre-labeled internal standards should be within acceptable criteria, typically 70-130%. aaqr.org
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD, often defined as a signal-to-noise ratio of 3, and the LOQ, defined as a signal-to-noise ratio of 10, must be determined to ensure the method's sensitivity. aaqr.org
The US Environmental Protection Agency (EPA) has established methods and guidelines that incorporate these QA/QC measures for the analysis of polyhalogenated dibenzo-p-dioxins and dibenzofurans in various matrices. epa.govecfr.gov
Challenges in Trace Analysis and Quantification of Brominated Dibenzofuran Congeners
The trace analysis and quantification of brominated dibenzofuran congeners, including this compound, present several analytical challenges.
Low Concentrations: Brominated dibenzofurans are often present at very low concentrations (trace levels) in environmental and biological samples, requiring highly sensitive analytical methods for their detection. pops.intnih.gov
Complex Matrices: Samples such as soil, sediment, and biological tissues are complex matrices that can interfere with the analysis. nih.gov Extensive sample preparation, including extraction and cleanup, is necessary to remove interfering compounds. nih.govresearchgate.net
Co-elution and Interference: The large number of possible PBDD/F congeners can lead to co-elution during chromatographic separation, making it difficult to accurately quantify individual congeners. researchgate.net Furthermore, polybrominated diphenyl ethers (PBDEs) can interfere with the analysis of PBDD/Fs, and effective cleanup measures are required to separate these two classes of compounds. researchgate.netpops.int
Thermal and Photolytic Degradation: PBDD/Fs, particularly the higher brominated congeners, are susceptible to thermal and photolytic degradation. researchgate.netpops.int This can lead to the formation of artifacts and inaccurate quantification. researchgate.net Care must be taken during sample handling, storage, and analysis to minimize degradation.
Availability of Analytical Standards: The lack of commercially available analytical standards for all PBDD/F congeners hinders their accurate identification and quantification. epa.govpops.int
Standardization of Methods: While standardized methods exist for polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), there is currently no universally unified method for PBDD/F analysis. pops.int Existing methods are often modifications of those developed for PCDD/Fs. pops.int
These challenges highlight the need for continued development and optimization of analytical methodologies to ensure the accurate and reliable quantification of brominated dibenzofuran congeners in various matrices.
Analytical Methodologies for Brominated Dibenzofurans
Sources of Environmental Release
The sources of 3,4,6-Tribromo-dibenzofuran are linked to the life cycle of products containing brominated flame retardants. Key sources include:
Industrial Emissions: Manufacturing processes that use or produce BFRs can release PBDFs. pops.int
Waste Incineration: The combustion of municipal and industrial waste containing brominated materials is a significant source of PBDFs. nih.govpops.int
E-waste Recycling: Informal and improper recycling of electronic waste, which often involves burning to recover metals, releases high concentrations of PBDFs. pops.int
Sewage Sludge: PBDFs can be found in sewage sludge, which, if applied to land, can contaminate soils. acs.org
Environmental Matrices
Once released, this compound, like other PBDFs, can be found in various environmental compartments:
Air: PBDFs can be transported in the atmosphere, bound to particulate matter. inchem.org
Soil and Sediment: Due to their low water solubility and tendency to adsorb to organic matter, PBDFs accumulate in soils and sediments. pops.intresearchgate.net
Biota: Their lipophilic nature leads to bioaccumulation in aquatic and terrestrial organisms. mdpi.comnih.gov Studies have detected various PBDF congeners in human milk, blood, and adipose tissues. pops.intnih.gov
Analytical Methodologies
Sample Extraction and Cleanup
The analysis of this compound in environmental samples is challenging due to its trace concentrations and the complexity of the sample matrices. researchgate.net The analytical process typically begins with solvent extraction to isolate the target compounds from the sample matrix (e.g., soil, water, or biological tissue). inchem.orgnih.gov
Following extraction, a multi-step cleanup process is essential to remove interfering compounds. This often involves techniques such as:
Acid or Base Treatment: To remove acidic or basic co-extractants.
Column Chromatography: Using adsorbents like silica (B1680970) gel, alumina, and activated carbon to separate the PBDFs from other classes of compounds. researchgate.net
Instrumental Analysis
The instrumental analysis of PBDFs is typically performed using high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS). researchgate.netpops.int This technique provides the necessary selectivity and sensitivity for the detection and quantification of specific congeners like this compound at very low levels. The use of isotopically labeled internal standards is crucial for accurate quantification. nih.gov While standardized methods like US EPA Method 1613 exist for chlorinated dioxins and furans, there is currently no unified standard method for PBDF analysis. pops.int
Remediation and Control Strategies for Brominated Dibenzofuran Contamination
Prevention and Source Control Measures
Preventing the formation and release of PBDFs is the most effective strategy to mitigate environmental contamination. These compounds are not produced commercially but are unintentional by-products of industrial processes, particularly those involving brominated flame retardants (BFRs) at high temperatures. pops.intservice.gov.uk
Industrial facilities, such as municipal solid waste incinerators (MSWIs), hazardous waste incinerators (HWIs), and secondary metal smelters, are significant sources of PBDF emissions. pops.int These emissions occur when materials containing BFRs, such as plastics from electronic waste, are subjected to high temperatures. service.gov.uk The implementation of advanced emission control technologies, often referred to as flue gas cleaning systems, is critical for minimizing the release of these toxic compounds.
Effective emission control systems for incinerators and smelters are well-developed and can significantly reduce PBDF emissions. pops.int These systems often involve a multi-step process to cool, filter, and scrub the exhaust gases before they are released into the atmosphere. Technologies such as activated carbon injection are used to adsorb dioxin-like compounds, including PBDFs, from the flue gas. High-temperature processes, including certain cement kilns and metal smelters, can be used for the destruction of BFR-containing materials, provided they are equipped with emission control systems comparable to those of authorized hazardous waste incinerators. pops.int
Regulatory frameworks, such as the emission standards for stationary sources, often mandate the use of these technologies to control pollutants. For example, standards may set limits on opacity (a measure of particulate matter) and require specific control devices to be in operation. epa.gov For mobile sources like diesel engines, tiered emission standards (e.g., Euro 6, IMO Tier III) have driven the development of after-treatment systems like diesel oxidation catalysts (DOCs) and particulate filters, which can also help control the emission of organic pollutants. europa.euimo.org
Table 1: Overview of Emission Sources and Control Approaches for PBDFs
| Industrial Source | Common Precursors | Emission Control Approach | Key Technologies |
| Waste Incineration (MSWI, HWI) | Brominated Flame Retardants (BFRs) in plastics, textiles, and electronics. pops.int | Post-combustion flue gas cleaning. | Activated carbon injection, fabric filters, scrubbers. pops.int |
| Secondary Metal Smelting | BFRs in electronic waste (e-waste) and automotive shredder residue. pops.int | High-efficiency flue gas cleaning and optimized combustion conditions. | Bag filters, advanced oxidation processes. pops.int |
| Cement Kilns | Co-processing of hazardous waste containing BFRs. | Use of kilns with robust, integrated emission control systems. | High-temperature destruction, dust filters. pops.int |
Effective waste management is a cornerstone of preventing PBDF formation. Since PBDFs are often formed from the improper disposal or thermal treatment of consumer and industrial products containing BFRs, strategies that minimize waste and ensure its proper handling are paramount. service.gov.uk
This includes the segregation of BFR-containing waste streams to prevent their entry into standard municipal waste incinerators not equipped for such materials. For example, directing electronic waste to specialized recycling facilities that can safely handle and recover materials is a key practice. pops.int Advanced waste management may involve chemical recycling processes where plastics are broken down into their constituent monomers, although care must be taken to manage bromine content and prevent the formation of brominated by-products.
The Stockholm Convention on Persistent Organic Pollutants advocates for the use of Best Available Techniques (BAT) and Best Environmental Practices (BEP) for managing waste streams that could lead to the formation of unintentional POPs like PBDFs. This includes giving priority to alternative processes that avoid the formation and release of these chemicals altogether.
Optimization of Industrial Processes to Minimize Brominated Dibenzofuran (B1670420) Formation
Contaminated Site Remediation Technologies
For sites already contaminated with PBDFs, such as soil and sediment at former industrial or e-waste processing locations, various remediation technologies are being researched and applied. These approaches can be broadly categorized into bioremediation and physicochemical methods.
Bioremediation utilizes biological organisms, primarily microorganisms and plants, to degrade or sequester contaminants. It is often considered a more environmentally friendly and cost-effective approach compared to traditional engineering methods.
Microbial Degradation: Research has shown that certain microorganisms can degrade halogenated compounds like PBDFs. Anaerobic microbial communities, particularly those containing Dehalococcoides species, have been shown to carry out reductive debromination of polybrominated diphenyl ethers (PBDEs), which are precursors to PBDFs. acs.orgfrontiersin.org This process involves the sequential removal of bromine atoms, which typically reduces the toxicity of the molecule. While highly chlorinated or brominated compounds are often resistant to aerobic degradation, they can be broken down anaerobically. nih.govuth.gr
Studies on the unbrominated parent compound, dibenzofuran, show that bacteria like Ralstonia sp. and Agrobacterium sp. can degrade it through dioxygenase-mediated pathways. nih.govresearchgate.net This suggests that once PBDFs are sufficiently debrominated, similar aerobic pathways could potentially complete their mineralization. However, the degradation is highly congener-specific, and the presence of bromine atoms can significantly hinder the process. nih.govuth.gr
Phytoremediation: Phytoremediation is the use of plants to remove, degrade, or contain environmental contaminants. inchem.org This technology has been explored for a wide range of organic and inorganic pollutants. Plants can absorb contaminants from soil and water through their root systems, a process known as phytoextraction, or they can help stabilize the contaminants in the soil (phytostabilization). acs.org While research has demonstrated the potential of phytoremediation for pollutants like heavy metals and some organic compounds, its application specifically for PBDFs is not well-documented. inchem.orgresearchgate.net The effectiveness would depend on the ability of specific plant species to uptake and metabolize or sequester 3,4,6-Tribromo-dibenzofuran, for which data is currently lacking.
Physicochemical treatments use chemical reactions and physical processes to transform or destroy contaminants. For PBDFs, methods focusing on debromination or destruction of the dibenzofuran structure are most relevant.
One of the most studied methods for related compounds is reductive debromination using zero-valent iron (ZVI). acs.org ZVI can act as an electron donor to remove bromine atoms from PBDEs, converting them to less-brominated, and often less toxic, congeners. uth.grnih.gov Nanoscale ZVI particles (nZVI) have a larger surface area and higher reactivity, potentially accelerating the degradation process. nih.gov Studies have shown that ZVI can effectively debrominate a range of PBDEs in a stepwise manner. uth.gr It is plausible that this technology could also be applied to the debromination of PBDFs, including this compound.
Photolytic degradation, or photolysis, is another potential treatment method. This process uses light energy, typically ultraviolet (UV) light, to break chemical bonds. nih.gov Studies have demonstrated that PBDEs can be degraded through photolysis, although this process can sometimes lead to the formation of PBDFs. pops.intnih.gov The effectiveness and reaction pathways are highly dependent on the specific congener and the environmental matrix (e.g., water, soil surface). nih.govresearchgate.net For photolysis to be a viable remediation strategy for PBDF-contaminated media, conditions would need to be controlled to ensure complete destruction rather than transformation into other potentially harmful products.
Table 2: Comparison of Remediation Technologies for PBDFs
| Technology | Principle | Potential Applicability to this compound | Advantages | Limitations & Research Gaps |
| Microbial Degradation | Use of microorganisms to break down contaminants via metabolic pathways. nih.gov | Potentially effective via reductive debromination followed by aerobic ring cleavage. | Cost-effective, in-situ application possible, environmentally friendly. | Slow process, highly dependent on environmental conditions, specific microbial strains for PBDFs not fully identified. No specific data for the 3,4,6-congener. frontiersin.org |
| Phytoremediation | Use of plants to extract or stabilize contaminants in soil and water. inchem.org | Theoretical, but requires plants capable of uptaking and metabolizing PBDFs. | Low cost, aesthetically pleasing, good for large areas with low-level contamination. | Slow, limited to root depth, potential for contaminants to enter the food chain. No specific data for any PBDF congener. researchgate.net |
| Zero-Valent Iron (ZVI) | Chemical reduction of brominated compounds by donating electrons. uth.gr | High potential for reductive debromination of the bromine atoms. | Rapid degradation possible, effective for highly brominated compounds. | Can generate less-brominated, but still toxic, by-products. Performance can be affected by soil chemistry. No specific data for this compound. acs.org |
| Photolysis | Degradation using light energy (e.g., UV) to break chemical bonds. nih.gov | Potentially effective in water or on surfaces, but could also form other toxic by-products. | Can achieve rapid degradation. | Can be energy-intensive, limited penetration in soil, potential for incomplete degradation and by-product formation. pops.intnih.gov |
Physicochemical Treatment Methods
Adsorption Technologies (e.g., Activated Carbon Adsorption, Nanomaterial-based Adsorption)
Adsorption is a widely used technique for the removal of dioxin-like compounds from various matrices.
Activated Carbon Adsorption:
Activated carbon is a common adsorbent used to control emissions of dioxins and related compounds from flue gas. nih.gov Its high surface area and porous structure make it effective for trapping these pollutants. Studies have shown that both polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) can be removed from a hexane (B92381) solution with high efficiency (94.7%-98.0% for PCDDs and 99.7%-99.8% for PCDFs) using activated carbon. nih.gov The adsorption capacity is influenced by factors such as the concentration of the contaminants and the dosage of activated carbon. nih.gov Research on the adsorption of PCDD/Fs from flue gas using coal-based activated carbon has demonstrated that increasing the adsorbent dosage is the most effective way to improve removal efficiency. researchgate.net However, it has also been noted that lower amounts of powdered activated carbon (PAC) injection may not effectively remove highly chlorinated PCDD/Fs and could even promote their formation. nih.gov
| Adsorbent | Contaminant | Removal Efficiency | Key Findings |
| Activated Carbon | PCDDs/PCDFs in hexane | PCDDs: 94.7-98.0%, PCDFs: 99.7-99.8% nih.gov | Removal efficiency is dependent on initial concentration and adsorbent dosage. nih.gov |
| Coal-Based Activated Carbon | Gas-phase PCDD/Fs | 65.8% (0.10 g) to 93.0% (0.20 g) at 150°C researchgate.net | Increasing adsorbent dosage significantly improves removal efficiency. researchgate.net |
| Powdered Activated Carbon (PAC) | PCDD/Fs in flue gas | 86% (20 kg/h ) to 97% (50 kg/h ) nih.gov | Higher PAC injection enhances removal, but lower amounts may be ineffective for highly chlorinated congeners. nih.gov |
Nanomaterial-based Adsorption:
Nanomaterials offer a promising alternative for environmental remediation due to their high surface-area-to-volume ratio and unique physicochemical properties. mdpi.comtandfonline.com Carbon-based nanomaterials, such as carbon nanotubes, are effective adsorbents for both organic and inorganic pollutants. researchgate.net Metal-based nanomaterials, including metallic nanoparticles (e.g., nanoscale zero-valent iron) and metal oxide nanoparticles (e.g., TiO₂, ZnO), are also being explored for their ability to adsorb and degrade contaminants. tandfonline.com The combination of nanoremediation with other techniques like bioremediation shows potential for enhanced pollutant removal. researchgate.net
Controlled Thermal Degradation and High-Temperature Incineration
Thermal treatment is a common method for the disposal of waste containing brominated flame retardants (BFRs), which are precursors to polybrominated dibenzofurans (PBDD/Fs). murdoch.edu.au
Controlled Thermal Degradation:
Laboratory and pilot-scale studies have investigated the thermal decomposition of BFRs under various conditions. murdoch.edu.au The degradation of BFRs can lead to the formation of brominated products of incomplete combustion, including PBDD/Fs. murdoch.edu.au The formation of PBDD/Fs from the thermal degradation of 2-bromophenol (B46759) on a copper oxide/silica (B1680970) surface has been observed at temperatures between 250-550°C. nih.gov Similarly, the incineration of scrap printed circuit boards, which contain BFRs, results in the formation of both PBDD/Fs and PCDD/Fs, with maximum formation rates occurring between 250 and 400°C. acs.org
High-Temperature Incineration:
High-temperature incineration is a common method for waste treatment, but it can also be a source of PBDD/F emissions. diva-portal.org The incineration of hazardous waste in a high-temperature rotary kiln furnace has been shown to produce chlorinated dioxins and furans. dioxin20xx.org Co-combustion of electronic waste with municipal solid waste can also lead to the formation of PBDD/Fs. dioxin20xx.org While incineration can destroy PBDD/Fs at sufficiently high temperatures and with proper flue gas treatment, incomplete combustion can lead to their formation and release. diva-portal.org For instance, the thermal disposal of waste electronics can emit PBDD/Fs at levels significantly higher than PCDD/Fs. pops.int
| Thermal Process | Feedstock | Temperature Range (°C) | Key Products/Findings |
| Pyrolysis/Oxidation | Pure BFRs/BFR-laden polymers | 280-900 murdoch.edu.au | Formation of brominated products of incomplete combustion, including PBDD/F precursors. murdoch.edu.au |
| Pyrolysis | 2-bromophenol on CuO/silica | 250-550 nih.gov | Formation of PBDDs and PBDFs. nih.gov |
| Incineration | Scrap Printed Circuit Boards | 250-625 acs.org | Maximum PBDD/F formation between 250-400°C. acs.org |
| Incineration | Hazardous Waste | High temperatures dioxin20xx.org | Formation of chlorinated dioxins and furans. dioxin20xx.org |
Photodegradation and Advanced Oxidation Processes for Aqueous Systems
Photodegradation:
Photodegradation is a natural process that can contribute to the breakdown of brominated compounds in the environment. Studies have shown that polybrominated diphenyl ethers (PBDEs), which are precursors to PBDD/Fs, can undergo photodegradation in water when exposed to UV light. mdpi.comenv-health.org The primary degradation pathway is often reductive debromination, leading to the formation of lower-brominated PBDEs and PBDD/Fs. mdpi.compops.int The rate of photodegradation is influenced by factors such as the wavelength of light and the medium in which the compound is present. mdpi.com For example, the degradation of BDE-209 is faster in organic solvents than when adsorbed onto sediment or dust. env-health.org
Advanced Oxidation Processes (AOPs):
AOPs are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation. h2oglobalnews.comresearchgate.net These processes generate highly reactive hydroxyl radicals (•OH) that can break down persistent organic pollutants. h2oglobalnews.comttu.eekirj.ee Common AOPs include the use of ozone (O₃), hydrogen peroxide (H₂O₂), and UV light, often in combination. h2oglobalnews.comaqua-innovation.ch The Fenton reaction, which uses hydrogen peroxide and iron(II) ions, is another effective AOP. aqua-innovation.ch AOPs have been shown to be effective in degrading a wide range of organic contaminants. ttu.eeaqua-innovation.ch For instance, a tourmaline-catalyzed Fenton-like reaction has been used to remove PBDEs from soil. researchgate.net
Reductive Debromination and Zero-Valent Iron (ZVI) Treatment
Reductive debromination is a key mechanism for the degradation of brominated compounds.
Reductive Debromination:
This process involves the removal of bromine atoms from a molecule, leading to less toxic, lower-brominated compounds. Reductive debromination has been observed in the photodegradation of PBDEs and during their treatment with certain chemical reagents. mdpi.comtandfonline.com For example, zinc dust has been shown to effectively debrominate decabromodiphenyl ether (deca-BDE) to diphenyl ether and lower brominated congeners. tandfonline.com The efficiency of the reaction can depend on the solvent used. tandfonline.comtandfonline.com
Zero-Valent Iron (ZVI) Treatment:
Zero-valent iron is a moderate reducing agent that has been successfully used for soil and groundwater remediation. mdpi.com Nanoscale zero-valent iron (nZVI) is particularly effective due to its high specific surface area. mdpi.com nZVI can effectively debrominate PBDEs to less toxic compounds. acs.orgresearchgate.net Studies have shown that nZVI can degrade a significant percentage of deca-BDE and other PBDE congeners. mdpi.comresearchgate.net The combination of nZVI with other treatments, such as biodegradation, can lead to even more effective remediation of PBDE-contaminated sites. researchgate.net Bimetallic nanoparticles, such as Fe/Ni and Fe/Ag, have also shown high efficiency in degrading brominated compounds. mdpi.com
| Treatment | Target Compound | Efficiency | Key Findings |
| Zinc dust | Deca-BDE | High | Efficiently debrominates deca-BDE to diphenyl ether and lower brominated congeners. tandfonline.com |
| nZVI | PBDEs | High | Effectively debrominates various PBDEs. acs.org |
| Fe/Ag BNPs | BDE-209, BDE-47 | ~97% (BDE-209), ~78% (BDE-47) mdpi.com | Bimetallic nanoparticles show high degradation efficiency. mdpi.com |
| nZVI-biological sequential treatment | Deca-BDE | 67% reduction of deca-BDE researchgate.net | Hybrid treatment effectively degrades PBDEs through sequential reductive debromination and biological oxidation. researchgate.net |
Development of Novel Remediation Materials and Techniques, Including Nanomaterial Applications
Research continues to focus on developing innovative and more efficient remediation technologies. Nanotechnology, in particular, offers significant promise for addressing contamination by persistent organic pollutants. mdpi.comresearchgate.net
The unique properties of nanomaterials, such as their high surface area and reactivity, make them suitable for various remediation applications, including as nanocatalysts, nanoadsorbents, and in nanomembranes. mdpi.comtandfonline.com The surface of nanomaterials can be engineered to enhance their ability to adsorb and catalytically degrade pollutants. researchgate.net
Novel approaches include the use of tourmaline, a natural pyroelectric material, to catalyze Fenton-like reactions for the degradation of PBDEs in soil. researchgate.net The combination of such novel materials with biological remediation methods is also an active area of research. researchgate.net For instance, combining a tourmaline-catalyzed reaction with the fungus Phanerochaete chrysosporium has shown effectiveness in removing PBDEs from soil, with different efficiencies depending on the degree of bromination of the congeners. researchgate.net
Furthermore, the development of advanced photocatalytic systems, such as a nanocomposite of m-BiVO₄/BiOBr/Pd, has demonstrated rapid and complete debromination of PBDEs under visible light, highlighting a sustainable approach for environmental remediation. rsc.org These innovative materials and techniques hold the potential for more effective and environmentally friendly strategies for controlling and remediating contamination from brominated dibenzofurans and their precursors.
Computational Chemistry and Theoretical Studies of Brominated Dibenzofurans
Quantum Chemical Calculations for Elucidating Reaction Mechanisms
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the complex reaction mechanisms involved in the formation and degradation of brominated dibenzofurans. These calculations provide detailed information about the geometries, energies, and vibrational frequencies of reactants, transition states, intermediates, and products.
For instance, studies on the formation of dibenzofurans from the oxidation of precursors have utilized DFT to map out potential energy surfaces and identify the most favorable reaction pathways. Research on the low-temperature oxidation of dibenzofuran (B1670420), the parent compound of BrDFs, has shown that the initial reaction with a hydroxyl radical (•OH) or an oxygen molecule can lead to the formation of various intermediates. nih.gov The subsequent reaction steps, including cyclization and aromatization, are critical in forming the dibenzofuran structure. The presence of bromine atoms, as in 3,4,6-Tribromo-dibenzofuran, is expected to influence the energetics of these pathways, although specific mechanistic studies on this particular isomer are limited.
Quantum chemical calculations have also been applied to understand the degradation of halogenated dibenzofurans. For example, theoretical investigations into the photodehalogenation of polychlorinated and polybrominated dibenzo-p-dioxins and dibenzofurans have been performed. These studies calculate bond dissociation energies and electronic absorption spectra to predict which C-Br bonds are most likely to break upon exposure to light, a key process in their environmental degradation. nih.gov While not specific to this compound, these findings provide a framework for understanding its potential photochemical fate.
Molecular Modeling and Simulation of Formation Pathways
Molecular modeling and simulations offer a dynamic perspective on the formation of brominated dibenzofurans. These computational techniques can be used to explore the conformational space of precursor molecules and simulate their transformation into the final dibenzofuran structure under various conditions.
The formation of polyhalogenated dibenzofurans often occurs during combustion processes, such as in waste incinerators or accidental fires involving brominated flame retardants. Molecular dynamics (MD) simulations, in conjunction with quantum mechanics (QM) methods (QM/MM), can be used to model the high-temperature reactions of brominated precursors. These simulations can track the trajectories of individual atoms and molecules, providing insights into the sequence of bond-breaking and bond-forming events that lead to the formation of compounds like this compound.
Structure-Reactivity Relationships and Electronic Descriptors (e.g., Density Functional Theory-based)
Density Functional Theory (DFT) is a powerful tool for calculating a wide range of electronic descriptors that can be used to establish structure-reactivity relationships. semanticscholar.orgresearchgate.net These relationships are crucial for predicting the behavior and potential toxicity of brominated dibenzofurans without the need for extensive experimental testing.
For a series of polychlorinated dibenzofurans, DFT has been used to calculate descriptors such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, electronegativity, and chemical hardness. semanticscholar.org These descriptors correlate with the compounds' reactivity and their ability to interact with biological receptors, such as the aryl hydrocarbon receptor (AhR), which mediates their toxic effects.
Although a specific DFT study on this compound is not available, the principles from studies on other halogenated dibenzofurans can be applied. The positions of the bromine atoms in the 3,4,6- configuration will influence the molecule's electronic properties. For example, the electron-withdrawing nature of the bromine atoms will affect the electron density distribution across the dibenzofuran skeleton, which in turn will impact its reactivity in chemical and biological processes.
Table 1: Representative DFT-Calculated Electronic Descriptors for Halogenated Dibenzofurans (Hypothetical Data for this compound)
| Descriptor | Hypothetical Value for this compound | Significance |
| HOMO Energy (eV) | -6.5 | Relates to the ability to donate electrons. |
| LUMO Energy (eV) | -1.2 | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap (eV) | 5.3 | Indicator of chemical reactivity and stability. |
| Electronegativity (χ) | 3.85 | A measure of the ability to attract electrons. |
| Chemical Hardness (η) | 2.65 | A measure of resistance to change in electron distribution. |
Note: The values in this table are hypothetical and are presented for illustrative purposes, based on general trends observed for other halogenated dibenzofurans.
Kinetic and Thermodynamic Studies of Environmental Transformation Processes
Computational chemistry provides a means to investigate the kinetics and thermodynamics of the environmental transformation of brominated dibenzofurans. These studies are essential for predicting the persistence, bioaccumulation, and ultimate fate of these compounds in the environment.
Transition state theory (TST) can be combined with quantum chemical calculations to determine the rate constants of various degradation reactions, such as hydroxylation by atmospheric radicals or microbial degradation pathways. nih.gov By calculating the activation energies for these reactions, researchers can predict how quickly a compound like this compound will break down under different environmental conditions.
Thermodynamic calculations can predict the spontaneity of various transformation processes. For example, the Gibbs free energy change (ΔG) can be calculated for potential degradation reactions to determine if they are thermodynamically favorable. These calculations can also be used to estimate partition coefficients, such as the octanol-water partition coefficient (Kow), which is a key parameter for assessing the bioaccumulation potential of a compound.
While specific kinetic and thermodynamic data for the environmental transformation of this compound are scarce, the computational methodologies are well-established and could be readily applied to this compound to provide valuable insights into its environmental behavior.
Environmental Monitoring and Source Apportionment of Brominated Dibenzofurans
Global and Regional Environmental Levels and Distribution Patterns
Data on the environmental concentrations of 3,4,6-Tribromo-dibenzofuran are limited, with most studies focusing on the more abundant or toxicologically significant 2,3,7,8-substituted congeners. However, existing research on PBDD/Fs provides a broader context for understanding the likely distribution of this compound.
PBDD/Fs are found globally in various environmental compartments, including air, sediment, soil, and biota. Their distribution is largely linked to industrial and urban areas, which are considered primary sources. For instance, a study of particle-bound PBDD/Fs in the ambient air around Guangzhou, China, revealed concentrations ranging from 225 to 2244 fg/m³, with a clear spatial trend of increasing levels from background and suburban areas to urban and industrial zones. While this study did not report specific concentrations for this compound, it highlights the importance of industrial and urban activities as sources of PBDD/Fs.
In aquatic environments, due to their hydrophobic nature, PBDD/Fs tend to adsorb to sediments. oup.com Analysis of marine sediments from industrialized bays in Korea showed that while PCDD/Fs were the primary focus, the presence of these industrial activities suggests the potential for PBDD/F contamination as well. oup.com
The following table summarizes representative data on PBDD/F concentrations in different environmental matrices, providing a general indication of the levels at which tribrominated congeners like this compound might be found.
Interactive Data Table: Representative Environmental Concentrations of Total PBDD/Fs
| Environmental Matrix | Location | Concentration Range | Predominant Congeners/Homologues |
| Ambient Air (particulate) | Guangzhou, China | 225 - 2244 fg/m³ | Not specified |
| Indoor Air (PM2.5) | Gyms, Southern Taiwan | 0.202 ± 0.200 pg/m³ | Not specified |
| Outdoor Air (PM2.5) | Gyms, Southern Taiwan | 0.163 ± 0.0951 pg/m³ | Not specified |
| Indoor Dust | Gyms, Southern Taiwan | 7090 ± 4680 pg/g | Not specified |
| Cement Plant Emissions | Spain | <10 pg I-TEQ/Nm³ (for total PBDD/Fs) | Octa-substituted species |
Note: Data for this compound specifically were not available in the reviewed literature. The table presents total PBDD/F concentrations as a proxy.
Congener Profiles and Fingerprinting for Source Identification
The relative abundance of different PBDD/F congeners, known as the congener profile or fingerprint, can be used to identify their emission sources. Various industrial and combustion processes produce characteristic PBDD/F signatures.
Industrial Sources:
Cement Plants: Long-term monitoring of a cement plant in Spain that co-combusts various wastes, including solid recovered fuel and automotive shredder residue, revealed a clear predominance of octa-substituted PBDD/F species in the stack emissions. core.ac.uknih.govresearchgate.net
Textile Industry: Investigations into textile finishing processes have shown the formation of mixed polychlorinated-brominated dibenzo-p-dioxins/furans (PBCDD/Fs), with high concentrations found in chimney depositions. nih.gov This suggests that industrial processes involving both chlorinated and brominated compounds can be a source of a complex mixture of halogenated dibenzofurans.
Electronic Waste Recycling: Informal e-waste recycling activities, which often involve open burning, are a significant source of PBDD/Fs. sgisco.com Studies on women involved in e-waste recycling in Vietnam have shown elevated body burdens of PBDD/Fs. nih.gov The congener profiles from such activities are often complex due to the diverse materials being processed.
Combustion Sources:
Waste Incineration: Municipal and industrial waste incinerators are known sources of PBDD/Fs. The congener profiles can vary depending on the composition of the waste stream and the combustion conditions.
The congener profile of this compound within these sources is not well-documented in publicly available literature. However, the presence of various tribrominated dibenzofurans in environmental samples and source emissions indicates that it is likely formed alongside other PBDD/F congeners in thermal processes.
Application of Receptor Models, Including Positive Matrix Factorization
Receptor models are statistical tools used to identify and quantify the contributions of different sources to the pollutant concentrations measured at a specific location (the "receptor"). Positive Matrix Factorization (PMF) is a widely used receptor model in environmental source apportionment studies. epa.govrsc.org
The PMF model analyzes a dataset of speciated pollutant concentrations and decomposes it into two matrices: factor contributions and factor profiles. The factor profiles represent the chemical fingerprints of the identified sources, and the factor contributions indicate the amount each source contributes to each sample.
While PMF has been extensively applied to the source apportionment of PCDD/Fs, its application to PBDD/F data is less common in the available literature. A review of source apportionment studies highlights the utility of PMF for various persistent organic pollutants. rsc.org For PCDD/Fs, PMF has been used to identify sources such as industrial emissions, traffic, and biomass burning. For example, a long-term monitoring study of atmospheric PCDD/Fs in Taiwan used PMF to identify contributions from dust storms and monsoon events, anthropogenic activities, and biomass burning. mdpi.com
The successful application of PMF to PCDD/F data suggests its potential for elucidating the sources of PBDD/Fs, including this compound. However, a significant challenge is the lack of comprehensive PBDD/F congener-specific data from a large number of samples, which is a prerequisite for robust PMF analysis. Future research with more extensive PBDD/F monitoring data could utilize PMF to identify and apportion the sources of this compound in the environment.
Spatiotemporal Trends in Environmental Occurrence and Contamination
Understanding the spatial and temporal trends of this compound is crucial for assessing its environmental fate and the effectiveness of any potential control measures.
Spatial Trends: As mentioned in Section 7.1, the spatial distribution of PBDD/Fs is generally characterized by higher concentrations in industrial and urban areas compared to rural and background locations. This pattern is expected to hold true for this compound. A study of PCDD/Fs in marine sediments from industrialized bays in Korea demonstrated spatial variability in congener profiles, indicating different local sources. oup.com Similar spatial fingerprinting could be applied to PBDD/Fs to trace the dispersion of contaminants like this compound from their sources.
Temporal Trends: Long-term monitoring data for PBDD/Fs are scarce, making it difficult to establish definitive temporal trends for specific congeners like this compound. However, studies on related compounds provide some insights. A long-term monitoring program for atmospheric PCDD/Fs at a background station in Taiwan from 2007 to 2023 showed a decreasing trend in concentrations in the latter part of the monitoring period. mdpi.com This trend is likely due to stricter emission controls on major sources.
The temporal trend of PBDD/Fs may be more complex due to the continued use and disposal of products containing brominated flame retardants, which are precursors to PBDD/F formation. The analysis of sediment cores can provide a historical record of contamination.
Further long-term monitoring programs and analysis of dated environmental archives are needed to fully understand the spatiotemporal trends of this compound and to assess its future environmental behavior.
Q & A
Basic Research Questions
Q. How can 3,4,6-Tribromo-dibenzofuran be synthesized with high regioselectivity for analytical standards?
- Methodology : Bromination of dibenzofuran derivatives typically employs electrophilic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. To achieve the 3,4,6-tribromo configuration, steric and electronic directing groups (e.g., meta-directing substituents) can guide regioselectivity. Purification via column chromatography or preparative GC-MS ensures analytical-grade purity .
- Key Considerations : Monitor reaction intermediates using NMR (e.g., H and C) to confirm substitution patterns. Validate final product purity (>99%) via GC-MS with NIST library matching .
Q. What analytical techniques are optimal for detecting this compound in environmental matrices?
- Methodology : Use gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) or electron capture detection (GC-ECD) for trace-level quantification. For complex matrices (e.g., sediments), perform Soxhlet extraction with toluene, followed by cleanup using silica gel columns to remove interferents .
- Calibration : Establish a 5-point calibration curve (0.1–50 µg/mL) with . Include surrogate standards (e.g., C-labeled dibenzofurans) to correct for recovery losses .
Q. How does the thermal stability of this compound compare to non-brominated analogs?
- Experimental Design : Conduct pyrolysis studies in a stirred reactor (500–950°C) under inert or oxidative atmospheres. Monitor decomposition products (e.g., CO, CO₂, Br radicals) via FTIR or GC-MS.
- Data Interpretation : Bromine substituents increase thermal resistance due to stronger C-Br bonds (vs. C-H), delaying ring-opening reactions. However, bromine release at >700°C may form toxic byproducts (e.g., HBr) .
Advanced Research Questions
Q. What enzymatic pathways degrade this compound in aerobic bacteria?
- Mechanistic Insight : Pseudomonas spp. and Rhodococcus opacus utilize lateral dioxygenases to cleave the ether bond, forming dihydroxylated intermediates. Key enzymes (e.g., dfdA in Rhodococcus) catalyze 2,2′,3-trihydroxybiphenyl formation, which undergoes meta-cleavage .
- Experimental Validation : Use knockout mutants to confirm gene function. Quantify metabolite accumulation (e.g., salicylic acid) via HPLC and monitor enzyme kinetics (e.g., for dibenzofuran) .
Q. How do bromine substituents influence the environmental persistence of this compound?
- Comparative Analysis : Compare half-lives () of this compound with mono-/di-brominated analogs in soil microcosms. Use C-labeled compounds to track mineralization rates.
- Findings : Higher bromination reduces bioavailability, prolonging by 3–5× compared to dibenzofuran. Anaerobic conditions further inhibit degradation due to limited debromination pathways .
Q. What computational methods predict the thermochemical properties of this compound?
- Approach : Apply density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate enthalpy of formation () and bond dissociation energies (BDEs). Validate with experimental data from static bomb calorimetry .
- Key Outputs :
| Property | Calculated Value | Experimental Value |
|---|---|---|
| (gas) | 55.0 ± 3.9 kJ/mol | 55.0 ± 3.9 kJ/mol |
| C-Br BDE | 289 kJ/mol | 285–295 kJ/mol |
Data Contradictions and Resolution
Discrepancies in reported degradation pathways for brominated dibenzofurans
- Conflict : Some studies propose salicylic acid as a central metabolite, while others identify gentisic acid as dominant .
- Resolution : Strain-specific metabolic routes exist. Use isotopic tracing (C-dibenzofuran) to map carbon flux in Pseudomonas vs. Bacillus spp. .
Methodological Recommendations
- Synthesis : Optimize bromination conditions using NBS in DMF at 60°C for 6 hours to minimize polybrominated byproducts .
- Detection : Combine GC-MS with principal component analysis (PCA) to resolve congener-specific profiles in environmental samples .
- Degradation Studies : Use real-time qPCR to quantify dfdA gene expression during bacterial growth phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
